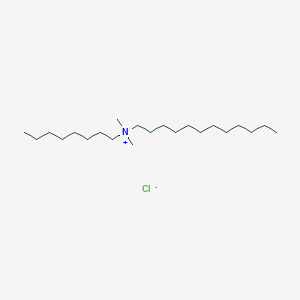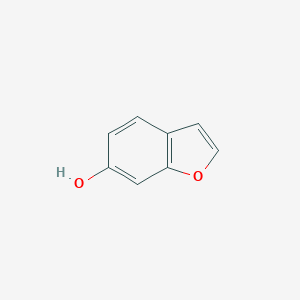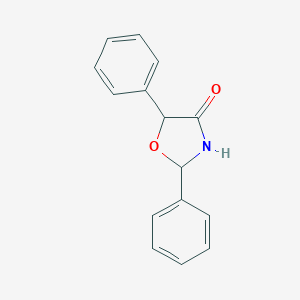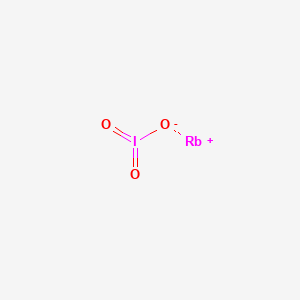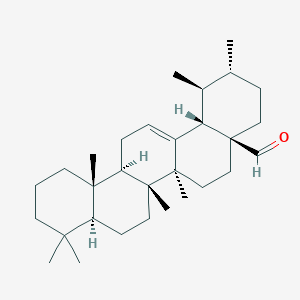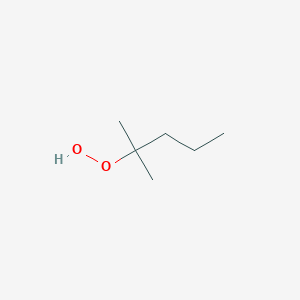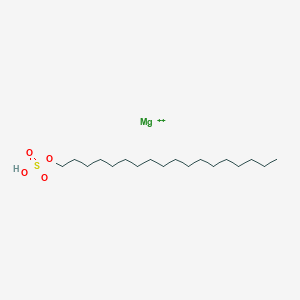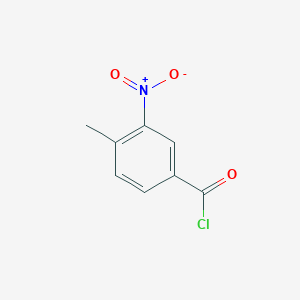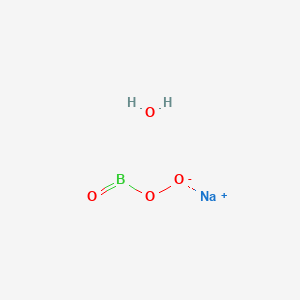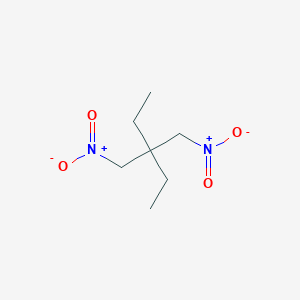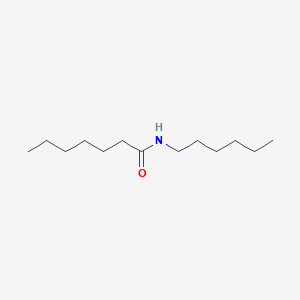
N-hexylheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hexylheptanamide is a chemical compound with the molecular formula C14H29NO. It is also known as capsaicin analogue 3 (CA3) and has been found to have various scientific research applications. N-hexylheptanamide is a structural analogue of capsaicin, which is a natural compound found in chili peppers. Capsaicin has been used for various medicinal purposes, including pain relief and anti-inflammatory effects. N-hexylheptanamide has similar properties to capsaicin and has been found to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-hexylheptanamide involves the activation of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel that is involved in pain perception. When N-hexylheptanamide binds to the TRPV1 receptor, it causes the channel to open, resulting in the influx of calcium ions into the cell. This influx of calcium ions leads to the release of neurotransmitters, which transmit pain signals to the brain.
Effets Biochimiques Et Physiologiques
N-hexylheptanamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as mentioned earlier. It has also been found to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Additionally, N-hexylheptanamide has been found to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-hexylheptanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have high solubility in various solvents, making it easy to work with. However, one limitation of N-hexylheptanamide is that it can be expensive to synthesize, limiting its use in large-scale experiments.
Orientations Futures
There are several future directions for research involving N-hexylheptanamide. One potential application is in the development of new analgesic and anti-inflammatory drugs. N-hexylheptanamide has been found to have similar properties to capsaicin, which is already used in various medicinal products. Therefore, N-hexylheptanamide may have potential as a new drug candidate. Additionally, further research is needed to understand the full extent of N-hexylheptanamide's antimicrobial and antioxidant properties. Finally, more research is needed to understand the potential side effects of N-hexylheptanamide and its safety for human consumption.
In conclusion, N-hexylheptanamide is a chemical compound with various scientific research applications. It has been found to have analgesic, anti-inflammatory, antimicrobial, and antioxidant properties. N-hexylheptanamide's mechanism of action involves the activation of the TRPV1 receptor, and it has several advantages for lab experiments. There are several future directions for research involving N-hexylheptanamide, including the development of new drugs and further research into its antimicrobial and antioxidant properties.
Méthodes De Synthèse
The synthesis of N-hexylheptanamide involves the reaction between hexylamine and heptanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The chemical structure of N-hexylheptanamide is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-hexylheptanamide has been found to have various scientific research applications. It has been studied for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that N-hexylheptanamide can activate the TRPV1 receptor, which is involved in pain perception. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
14278-35-4 |
|---|---|
Nom du produit |
N-hexylheptanamide |
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
N-hexylheptanamide |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-9-11-13(15)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,14,15) |
Clé InChI |
CYWUZSYXTCCCRG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NCCCCCC |
SMILES canonique |
CCCCCCC(=O)NCCCCCC |
Synonymes |
N-Hexylheptanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



